molecular formula C12H14O2 B3104235 Ethyl trans-4-phenyl-2-butenoate CAS No. 1466-22-4

Ethyl trans-4-phenyl-2-butenoate

Cat. No.: B3104235
CAS No.: 1466-22-4
M. Wt: 190.24 g/mol
InChI Key: LYZBCBTUPJJIKA-UXBLZVDNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl trans-4-phenyl-2-butenoate is an organic compound with the molecular formula C12H14O2 and a molecular weight of 190.24 g/mol . It is a pale yellow oil that is used in various chemical syntheses and research applications. The compound is characterized by its trans configuration, which refers to the arrangement of substituents around the double bond in the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl trans-4-phenyl-2-butenoate can be synthesized through several methods. One common method involves the reaction of E-phenylethenylboronic acid with ethyl bromoacetate. The reaction is typically carried out in the presence of tris-(dibenzylideneacetone)dipalladium (0), N,N-diisopropyl-1,1-diphenylphosphanamine, water, and potassium carbonate in tetrahydrofuran at 65°C for 8 hours under an inert atmosphere .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: Ethyl trans-4-phenyl-2-butenoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the double bond to a single bond, forming saturated esters.

    Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Reagents such as sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution.

Major Products:

    Oxidation: Phenylbutenoic acid or phenylbutanone.

    Reduction: Ethyl 4-phenylbutanoate.

    Substitution: Various substituted phenylbutenoates depending on the nucleophile used.

Scientific Research Applications

Ethyl trans-4-phenyl-2-butenoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl trans-4-phenyl-2-butenoate depends on the specific reactions it undergoes. In general, the compound interacts with various molecular targets through its functional groups. For example, in oxidation reactions, the double bond and phenyl group can participate in electron transfer processes, leading to the formation of oxidized products. The ester group can also undergo hydrolysis to form carboxylic acids and alcohols .

Comparison with Similar Compounds

Ethyl trans-4-phenyl-2-butenoate can be compared with other similar compounds such as:

The uniqueness of this compound lies in its phenyl group, which provides additional stability and reactivity, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

ethyl (E)-4-phenylbut-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2/c1-2-14-12(13)10-6-9-11-7-4-3-5-8-11/h3-8,10H,2,9H2,1H3/b10-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYZBCBTUPJJIKA-UXBLZVDNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl trans-4-phenyl-2-butenoate
Reactant of Route 2
Reactant of Route 2
Ethyl trans-4-phenyl-2-butenoate
Reactant of Route 3
Reactant of Route 3
Ethyl trans-4-phenyl-2-butenoate
Reactant of Route 4
Reactant of Route 4
Ethyl trans-4-phenyl-2-butenoate
Reactant of Route 5
Reactant of Route 5
Ethyl trans-4-phenyl-2-butenoate
Reactant of Route 6
Reactant of Route 6
Ethyl trans-4-phenyl-2-butenoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.